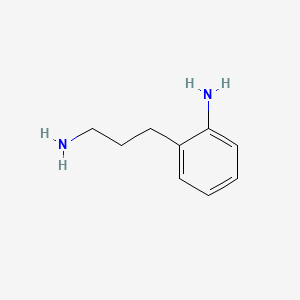

2-(3-アミノプロピル)アニリン

概要

説明

Synthesis Analysis

The synthesis of polymers incorporating aniline derivatives, such as 2-(3-Aminopropyl)aniline, involves chemical polymerization techniques. For instance, poly(2-aminobenzoic acid) and its copolymers with aniline can be synthesized using chemical polymerization in aqueous solutions with oxidizing agents, demonstrating the foundational methodologies applicable to 2-(3-Aminopropyl)aniline (Rivas & Sánchez, 2003). Additionally, the synthesis of related compounds through condensation reactions further showcases the chemical pathways that might be employed for 2-(3-Aminopropyl)aniline (Khalaji et al., 2011).

Molecular Structure Analysis

The molecular structure of 2-(3-Aminopropyl)aniline and similar compounds can be characterized using various spectroscopic techniques. The X-ray crystallography of related aniline derivatives provides insights into their crystal structures and molecular configurations, indicating the potential structure of 2-(3-Aminopropyl)aniline (Khalaji et al., 2011).

Chemical Reactions and Properties

2-(3-Aminopropyl)aniline can participate in various chemical reactions, including copolymerization with other aromatic compounds. The copolymerization of aniline with aminobenzoic acids demonstrates the reactivity of aniline derivatives and their potential to form materials with unique properties, such as specific charge and fluorescence behavior (Salavagione et al., 2004).

Physical Properties Analysis

The physical properties of 2-(3-Aminopropyl)aniline derivatives, including their thermal stability and electrical conductivity, are crucial for their application in materials science. The incorporation of metal ions into polymers based on aniline derivatives can enhance their thermal stability and conductivity, providing a basis for understanding the physical properties of 2-(3-Aminopropyl)aniline (Rivas & Sánchez, 2003).

Chemical Properties Analysis

The chemical properties of 2-(3-Aminopropyl)aniline, such as its reactivity and interaction with other compounds, can be inferred from studies on related aniline derivatives. The electrochemical copolymerization of aniline with other compounds showcases the versatility of aniline derivatives in forming conducting polymers with unique electrochemical properties (Mu, 2004).

科学的研究の応用

伸縮性歪みセンサー

2-(3-アミノプロピル)アニリン: は、人間の皮膚や機器と接触したときにデータを収集できる伸縮性歪みセンサーの開発に使用されています。これらのセンサーは、ウェアラブルアプリケーションで広く使用されています。この化合物は、ポリジメチルシロキサン(PDMS)基板上への自己組織化単分子膜(SAM)の形成を助けるため、ポリアニリン(PANI)の均一な重合に不可欠です。 これにより、ゲージファクターが40を超え、引張応力が約50%の、高張力と感度を持つセンサーが実現します .

導電性ポリマー

この化合物は、金属の電気的および光学的特性と、元のポリマーの機械的特性を備えたポリアニリン(PANI)などの導電性ポリマーの合成において役割を果たします。 PANIは、優れた電気特性と高い機械的強度を備えているため、柔軟な基板ベースのウェアラブルセンサーへの応用に適しています .

エネルギー生成および貯蔵デバイス

2-(3-アミノプロピル)アニリン: は、エネルギー生成および貯蔵デバイスで使用されるコポリマーの製造に関与しています。 アニリンと3-ニトロアニリンなどの適切な成分との共重合により、ポリアニリンの溶液加工性と熱安定性を向上させることができ、これはエネルギー関連デバイスへの応用に有利です .

保護コーティング

この化合物は、強化された物理化学的特性を持つコポリマーを形成する能力により、保護コーティングの開発に使用されています。 これらのコーティングは、さまざまな業界で材料を環境的損傷や摩耗から保護するために使用できます .

電気化学センサー

電気化学センサーの分野では、2-(3-アミノプロピル)アニリンは、可逆的なレドックス挙動と調整可能なオプトエレクトロニック特性を示すポリアニリン誘導体の合成に貢献しています。 これらの特性は、化学物質または生物物質の正確な検出と測定に不可欠です .

オプトエレクトロニクスデバイス

この化合物は、オプトエレクトロニクスデバイス用の材料の製造において重要です。 ユニークな電気的、光学的、および化学的特性を持つ共役ポリマーの合成に関与しているため、太陽電池、OLED、その他の発光デバイスなどの技術的用途に適しています .

Safety and Hazards

The safety data sheet for aniline indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is also known to cause damage to organs through prolonged or repeated exposure .

将来の方向性

There is ongoing research into the use of amines, including 2-(3-Aminopropyl)aniline, in various applications. For example, amines have been used to enhance the silanization reaction of the silica-silane system in model and practical silica-filled natural rubber compounds . This research suggests that amines could have potential future applications in the development of new materials and technologies .

作用機序

Target of Action

2-(3-Aminopropyl)aniline, also known as 3-Aminopropyltriethoxysilane (APTES), is an organosilane molecule that is frequently used in silane-based functionalization processes . The primary targets of APTES are surfaces, particularly oxide surfaces, where it is used for surface functionalization .

Mode of Action

APTES attaches an amino group to the functional silane for bio-conjugation . This process is known as silanization and is frequently used because of its bifunctional nature and low cost . The deposition process of the APTES layer is optimized to obtain a monolayer, which is crucial for having a stable surface and effectively immobilizing the bioreceptors .

Biochemical Pathways

The biochemical pathways affected by APTES are primarily related to surface functionalization and bioreceptor immobilization . These processes are critical in developing a highly sensitive and selective biosensor . The silanization process with APTES on oxide surfaces is frequently used for surface functionalization .

Result of Action

The result of APTES action is a functionalized surface that can effectively immobilize bioreceptors . This leads to improved repeatability and sensitivity of the biosensor . Recently, APTES has been used to prepare dye-doped silica nanoparticles with minimal aggregation and minimal nonspecific binding with biomolecules .

特性

IUPAC Name |

2-(3-aminopropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNZAJYVDZRSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192963 | |

| Record name | 3-(2-Aminophenyl)propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39909-27-8 | |

| Record name | 3-(2-Aminophenyl)propanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039909278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Aminophenyl)propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

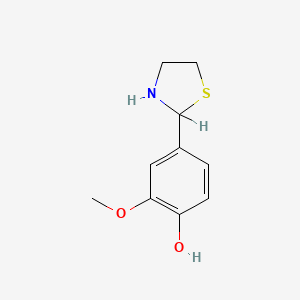

Q1: How does 2-(3-Aminopropyl)aniline compare to 5-HK in terms of its effect on dog cerebral arteries?

A1: 2-(3-Aminopropyl)aniline acts as a weaker agonist than 5-HK in dog cerebral arteries. [] This means it is less effective at causing contractions in the arteries compared to 5-HK. Additionally, while both compounds can antagonize the contractile response induced by 5-hydroxytryptamine (also known as serotonin), 2-(3-Aminopropyl)aniline demonstrates a significantly lower antagonistic potency. []

A2: The research suggests that the hydroxyl group on the benzene ring and the specific structure of the long side chain in 5-HK are crucial for its agonistic and antagonistic effects. [] Modifications to these features, such as those present in 2-(3-Aminopropyl)aniline and other analogs, lead to a decrease in both activities. Interestingly, the impact of these structural changes differs for agonistic and antagonistic actions, suggesting different levels of involvement for these structural features in each activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde](/img/structure/B1222658.png)

![{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}acetic acid](/img/structure/B1222659.png)

![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1222678.png)

![N-(4-acetamidophenyl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1222680.png)

![2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1222682.png)